molecular formula C5H9N5S B8524171 4,6-diamino-1-ethyl-S-triazine-2-thione

4,6-diamino-1-ethyl-S-triazine-2-thione

Cat. No. B8524171
M. Wt: 171.23 g/mol
InChI Key: GYDHBTKQGSREOX-UHFFFAOYSA-N
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Patent
US05292733

Procedure details

To 15 ml of dry dimethylformamide were dissolved 1.52 g of diguanide and 1.31 g of ethylisothiocyanate, and the solution was heated at 100° C. for 4 hours. After cooling, the solution was added to 60 ml of water to produce white precipitates, which subsequently was dried to obtain 2.7 g of the title compound having the characteristics of:
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.[C:6]([NH2:12])([NH2:11])=[N:7][C:8](N)=[NH:9].[CH2:13]([N:15]=[C:16]=[S:17])[CH3:14]>O>[NH2:12][C:6]1[N:7]=[C:8]([NH2:9])[N:15]([CH2:13][CH3:14])[C:16](=[S:17])[N:11]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.52 g
Type
reactant
Smiles
C(=NC(=N)N)(N)N
Name
Quantity
1.31 g
Type
reactant
Smiles
C(C)N=C=S
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to produce white precipitates, which
CUSTOM
Type
CUSTOM
Details
subsequently was dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(N(C(=N1)N)CC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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